molecular formula C8H18Cl2N2O2 B6156940 (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride CAS No. 1083175-32-9

(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride

Cat. No. B6156940
CAS RN: 1083175-32-9
M. Wt: 245.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride, also known as (2S)-2-Aminopropanoic acid dihydrochloride, is a synthetic compound that has been used in a variety of scientific research applications. It is a common component in biochemical and physiological experiments, and its use has been expanding in recent years.

Scientific Research Applications

(2S)-2-Aminopropanoic acid dihydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including amines, peptides, and proteins. It has also been used as a buffer in biochemical and physiological experiments. In addition, (2S)-2-Aminopropanoic acid dihydrochloride has been used as a substrate for the synthesis of compounds such as polypeptides and cyclic peptides.

Mechanism of Action

The mechanism of action of (2S)-2-Aminopropanoic acid dihydrochloride is not well understood. However, it is believed that the dihydrochloride salt acts as a proton donor in the reaction of an amine with a carboxylic acid, facilitating the formation of a dihydrochloride salt. In addition, (2S)-2-Aminopropanoic acid dihydrochloride may also act as a chelating agent, binding to metal ions and facilitating the formation of complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-2-Aminopropanoic acid dihydrochloride have not been extensively studied. However, it is believed that the dihydrochloride salt may have an inhibitory effect on some enzymes, such as proteases and phosphatases. In addition, (2S)-2-Aminopropanoic acid dihydrochloride may also have an effect on the metabolism of certain compounds, such as amino acids and lipids.

Advantages and Limitations for Lab Experiments

(2S)-2-Aminopropanoic acid dihydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. In addition, it is a stable compound, and its solubility in water is low, making it ideal for use in biochemical and physiological experiments. However, (2S)-2-Aminopropanoic acid dihydrochloride also has some limitations. It is a strong acid, and its use in certain experiments may result in the formation of toxic compounds. In addition, its low solubility may limit its use in certain experiments.

Future Directions

There are several potential future directions for (2S)-2-Aminopropanoic acid dihydrochloride. One potential direction is to explore its use as a substrate for the synthesis of peptides, proteins, and other compounds. In addition, further research is needed to investigate its effects on enzyme activity and its use as a chelating agent. Another potential direction is to explore its use in drug delivery systems, as it may be able to facilitate the delivery of drugs to specific target sites in the body. Finally, further research is needed to investigate the potential toxic effects of (2S)-2-Aminopropanoic acid dihydrochloride, as well as its potential environmental impacts.

Synthesis Methods

(2S)-2-Aminopropanoic acid dihydrochloride can be synthesized in two different ways. The first method involves the reaction of hydrochloric acid with an amine, such as (2S)-2-Aminopropanoic acid, to form the dihydrochloride salt. The second method involves the reaction of an amine with a carboxylic acid, such as (2S)-2-Aminopropanoic acid, to form the dihydrochloride salt. In both methods, the reaction takes place in an acidic medium and is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product.", "Starting Materials": [ "L-aspartic acid", "4-piperidone", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "diethyl ether", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Conversion of L-aspartic acid to L-aspartic acid β-benzyl ester", "React L-aspartic acid with benzyl chloride in the presence of sodium hydroxide and water to form L-aspartic acid β-benzyl ester", "Step 2: Conversion of L-aspartic acid β-benzyl ester to (2S)-2-amino-3-(benzyloxycarbonyl)propanoic acid", "React L-aspartic acid β-benzyl ester with benzyl chloroformate in the presence of sodium bicarbonate and water to form (2S)-2-amino-3-(benzyloxycarbonyl)propanoic acid", "Step 3: Conversion of (2S)-2-amino-3-(benzyloxycarbonyl)propanoic acid to (2S)-2-amino-3-(piperidin-4-yl)propanoic acid", "React (2S)-2-amino-3-(benzyloxycarbonyl)propanoic acid with 4-piperidone in the presence of sodium hydroxide and water to form (2S)-2-amino-3-(piperidin-4-yl)propanoic acid", "Step 4: Conversion of (2S)-2-amino-3-(piperidin-4-yl)propanoic acid to (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride", "React (2S)-2-amino-3-(piperidin-4-yl)propanoic acid with hydrochloric acid in the presence of ethyl acetate and diethyl ether to form (2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride" ] }

CAS RN

1083175-32-9

Product Name

(2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride

Molecular Formula

C8H18Cl2N2O2

Molecular Weight

245.1

Purity

0

Origin of Product

United States

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